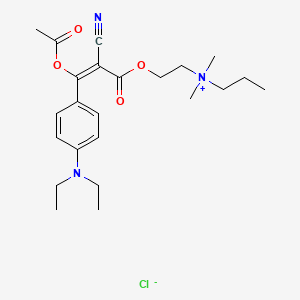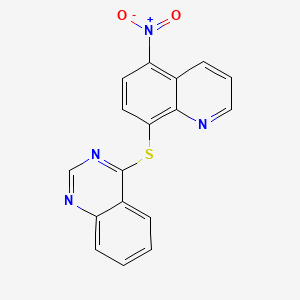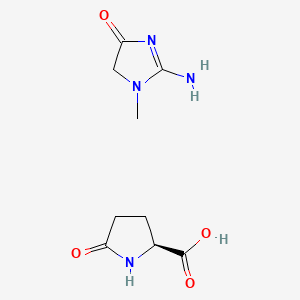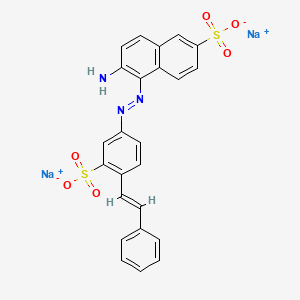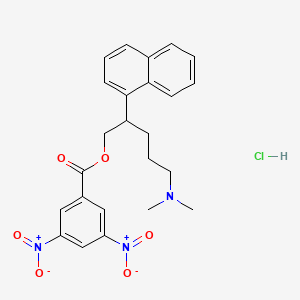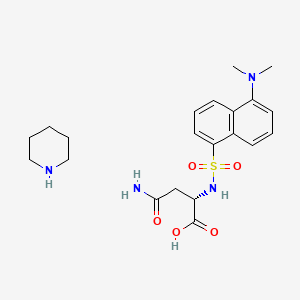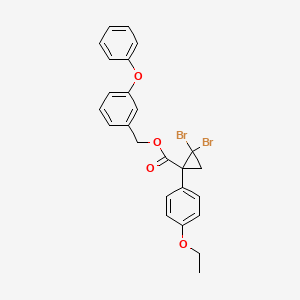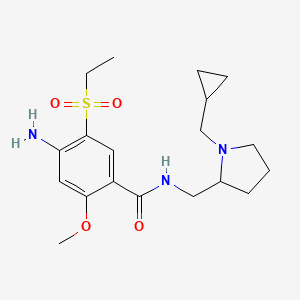
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes an amino group, a cyclopropylmethyl group, a pyrrolidinyl group, an ethylsulphonyl group, and a methoxybenzamide moiety
準備方法
The synthesis of 4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide involves several steps. One common method includes the following steps:
Formation of the Sulfonamide Group: The sulfonamide group can be synthesized by reacting sulfonyl chlorides with amines under mild conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidinyl moiety.
Cyclopropylmethyl Group Addition: The cyclopropylmethyl group can be added via a Grignard reaction or other organometallic coupling reactions.
Methoxybenzamide Formation: The methoxybenzamide moiety can be synthesized by reacting methoxybenzoic acid with an appropriate amine under dehydrating conditions.
化学反応の分析
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO₄ or OsO₄, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like LiAlH₄ or NaBH₄, which can reduce the sulfonamide group to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
科学的研究の応用
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a different substitution pattern.
The uniqueness of this compound lies in its complex structure, which allows for specific interactions with molecular targets, leading to unique biological and chemical properties.
特性
CAS番号 |
72135-20-7 |
|---|---|
分子式 |
C19H29N3O4S |
分子量 |
395.5 g/mol |
IUPAC名 |
4-amino-N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C19H29N3O4S/c1-3-27(24,25)18-9-15(17(26-2)10-16(18)20)19(23)21-11-14-5-4-8-22(14)12-13-6-7-13/h9-10,13-14H,3-8,11-12,20H2,1-2H3,(H,21,23) |
InChIキー |
LHGHUKINGVHMJJ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


